N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H13Cl2F2N5O3S and its molecular weight is 500.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is part of a broader category of chemicals used in the synthesis and characterization of novel materials and molecules. For instance, novel aromatic polyimides have been synthesized using related diamines, demonstrating solubility in organic solvents and high thermal stability, indicating potential applications in high-performance materials (Butt et al., 2005). Such materials could be crucial in developing new electronic devices, coatings, and aerospace materials due to their durability and resistance to extreme conditions.
Antimicrobial and Antioxidant Potential
Compounds with similar structural features have shown significant antimicrobial and antioxidant potential. A study on newly synthesized quinazoline derivatives demonstrated potent inhibitory action against bacterial strains and profound antioxidant activity, suggesting that related compounds could have applications in developing new antibacterial and antioxidant agents (Kumar et al., 2011).
Anticancer Activity
The synthesis and biological evaluation of compounds structurally related to N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide have indicated potential anticancer activities. For example, specific derivatives have been explored for their antiproliferative activity against various cancer cell lines, demonstrating promising anticancer activity and the potential for further investigations as cancer therapeutics (Huang et al., 2020).
Drug Synthesis and Mechanism Exploration
The compound's structural class has been involved in drug synthesis and mechanism exploration, particularly in understanding how certain modifications can enhance drug efficacy or specificity. Studies have explored the reductive chemistry of novel cytotoxins, offering insights into how such compounds could be designed for selective toxicity, potentially contributing to more effective and targeted cancer therapies (Palmer et al., 1995).
Molecular Stabilization and Drug Design
Research into compounds with similar functional groups has provided valuable information on molecular conformation and stabilization, contributing to drug design. For example, the use of pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation has implications for the design of drugs with enhanced stability and efficacy (Forbes et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to inhibition of cell proliferation .
Biochemical Pathways
Similar compounds have been shown to impact a variety of pathways related to cancer cell proliferation .
Pharmacokinetics
A study on a similar compound revealed promising adme properties .
Result of Action
Similar compounds have been shown to significantly prevent the proliferation of certain cancer cell lines .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-(3,4-dichloroanilino)acetyl chloride to form N-(2-(3,4-dichloroanilino)-2-oxoethyl)-4-amino-2-thiouracil. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product, N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(3,4-dichloroanilino)acetyl chloride", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2-(3,4-dichloroanilino)acetyl chloride in the presence of a base such as triethylamine to form N-(2-(3,4-dichloroanilino)-2-oxoethyl)-4-amino-2-thiouracil.", "The intermediate N-(2-(3,4-dichloroanilino)-2-oxoethyl)-4-amino-2-thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
CAS RN |
888431-97-8 |
Molecular Formula |
C19H13Cl2F2N5O3S |
Molecular Weight |
500.3 |
IUPAC Name |
N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C19H13Cl2F2N5O3S/c20-10-3-2-9(6-11(10)21)25-14(29)7-32-19-27-16(24)15(18(31)28-19)26-17(30)8-1-4-12(22)13(23)5-8/h1-6H,7H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
HOSRSAJIMGBQAX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)F)F |
solubility |
not available |
Origin of Product |
United States |
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